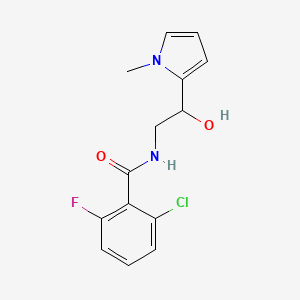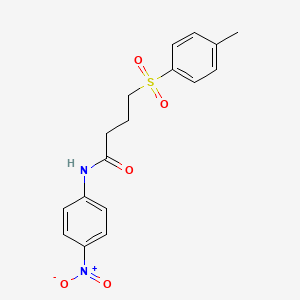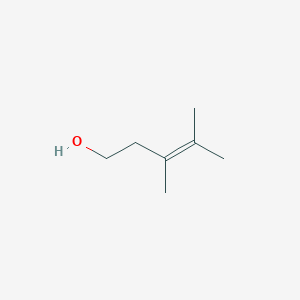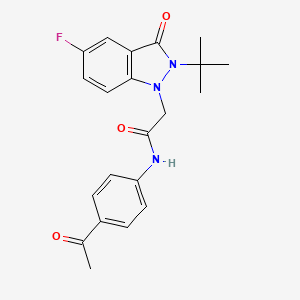
2-chloro-6-fluoro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-chloro-6-fluoro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The molecule also has chloro and fluoro substituents on the benzene ring, which can significantly alter its chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a visual representation, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. Benzamides, for example, can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would all play a role .Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
- Compounds similar to "2-chloro-6-fluoro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide" have been synthesized for evaluating their affinity and selectivity towards CNS receptors, notably dopamine D2 receptors. Such research underpins the development of potential diagnostic tools or treatments for neurological disorders by identifying ligands with high receptor affinity (Bishop et al., 1991).
Drug Development and Pharmacology
- Benzamide derivatives have been investigated for their neuroleptic activity and selectivity towards certain neurotransmitter receptors. This research is crucial for developing new drugs with fewer side effects for the treatment of psychosis and other mental health disorders (Iwanami et al., 1981).
Neuropharmacology and Receptor Binding
- Studies on benzamide analogs, including those with structural similarities to the compound of interest, have contributed to understanding their receptor binding properties, offering insights into the development of new therapeutics for neurological conditions. These compounds are studied for their potential as neuroleptics, highlighting the importance of selective receptor targeting in drug design (Hall et al., 1985).
Molecular Imaging
- Analogues of benzamide compounds, including those fluorinated, have been developed for imaging the sigma2 receptor status of solid tumors using positron emission tomography (PET). This research demonstrates the compound's potential in cancer diagnosis and the assessment of tumor receptor status, aiding in the personalized treatment of cancer (Tu et al., 2007).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-6-fluoro-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN2O2/c1-18-7-3-6-11(18)12(19)8-17-14(20)13-9(15)4-2-5-10(13)16/h2-7,12,19H,8H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUSQBHGHVNBEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=C(C=CC=C2Cl)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(3-carbazol-9-yl-2-hydroxypropoxy)phenyl]acetamide](/img/structure/B2862727.png)


![N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methylpropyl)sulfamoyl]benzamide](/img/structure/B2862731.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2862734.png)
![2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2862736.png)
![N-(5-methylisoxazol-3-yl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2862737.png)
![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-naphthamide](/img/structure/B2862738.png)
![Ethyl 2-acetamido-3-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]-3,3-difluoropropanoate](/img/structure/B2862739.png)
![5-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2862743.png)
![N-[5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2862746.png)

